Cas no 2298754-98-8 (Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate)

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyrrolidine scaffold and alkyne moiety. The compound’s structure allows for further derivatization via click chemistry or cross-coupling reactions, making it useful in pharmaceutical and materials science research. The benzyl carbamate group enhances stability while permitting selective deprotection when needed. Its well-defined reactivity profile facilitates applications in peptidomimetics, heterocyclic chemistry, and drug discovery. The product is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Proper handling under inert conditions is recommended to preserve its integrity.
Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate structure
2298754-98-8 structure
Product name:Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
CAS No:2298754-98-8
MF:C15H17NO2
Molecular Weight:243.300984144211
CID:5943745
PubChem ID:165939339

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
    • EN300-4085458
    • 2298754-98-8
    • Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
    • インチ: 1S/C15H17NO2/c1-2-6-13-9-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2
    • InChIKey: QMQZRFQJRJEZGL-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC(CC#C)C1)=O

計算された属性

  • 精确分子量: 243.125928785g/mol
  • 同位素质量: 243.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 29.5Ų

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4085458-10.0g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
10g
$7312.0 2023-05-24
Enamine
EN300-4085458-0.05g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
0.05g
$1428.0 2023-05-24
Enamine
EN300-4085458-0.1g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
0.1g
$1496.0 2023-05-24
Enamine
EN300-4085458-1.0g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
1g
$1701.0 2023-05-24
Enamine
EN300-4085458-5.0g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
5g
$4930.0 2023-05-24
Enamine
EN300-4085458-0.25g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
0.25g
$1564.0 2023-05-24
Enamine
EN300-4085458-2.5g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
2.5g
$3332.0 2023-05-24
Enamine
EN300-4085458-0.5g
benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
2298754-98-8
0.5g
$1632.0 2023-05-24

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 関連文献

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylateに関する追加情報

Research Brief on Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2298754-98-8): Recent Advances and Applications

Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2298754-98-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrrolidine scaffold and propargyl functionality, serves as a versatile intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and other therapeutic modalities.

The compound's structural features, including the benzyl carbamate group and the alkyne moiety, make it an attractive building block for click chemistry applications. Researchers have leveraged its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct complex molecular architectures with high precision. This has facilitated the development of novel drug candidates and chemical probes for target identification and validation.

In a recent study published in the Journal of Medicinal Chemistry, Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate was employed as a key intermediate in the synthesis of a series of potent and selective inhibitors targeting the PI3K/AKT/mTOR signaling pathway. The study demonstrated that modifications at the pyrrolidine ring and the propargyl side chain significantly influenced the inhibitory activity and pharmacokinetic properties of the resulting compounds. These findings underscore the compound's utility in structure-activity relationship (SAR) studies and rational drug design.

Another notable application of Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is in the field of proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv highlighted its use as a linker moiety in the design of PROTACs targeting bromodomain-containing proteins. The alkyne group enabled efficient conjugation to E3 ligase ligands, while the pyrrolidine core provided optimal spacing and flexibility for ternary complex formation. This approach yielded PROTACs with enhanced cellular permeability and target degradation efficiency.

Beyond its applications in drug discovery, Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate has also been investigated as a tool compound in chemical biology. A study in ACS Chemical Biology reported its use in the development of activity-based probes (ABPs) for profiling serine hydrolases. The compound's alkyne handle allowed for subsequent bioconjugation and enrichment of labeled enzymes, enabling comprehensive proteomic analysis of enzyme activity in complex biological samples.

Despite its promising applications, challenges remain in the scalable synthesis and derivatization of Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate. Recent advances in flow chemistry and catalytic methodologies have addressed some of these limitations, as evidenced by a publication in Organic Process Research & Development. The authors described a continuous-flow synthesis route that improved yield and reduced purification steps, making the compound more accessible for high-throughput screening campaigns.

In conclusion, Benzyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (CAS: 2298754-98-8) represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and reactivity profile continue to inspire innovative research in drug discovery and target identification. Future studies are expected to further explore its potential in emerging therapeutic modalities, such as covalent inhibitors and bifunctional degraders.

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